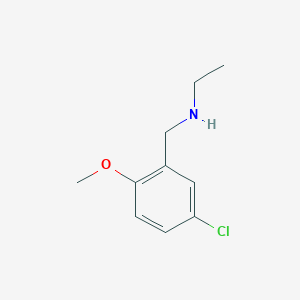

N-(5-chloro-2-methoxybenzyl)ethanamine

Description

Properties

CAS No. |

892587-96-1 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C10H14ClNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |

InChI Key |

WKGGYPRKBLIUKJ-UHFFFAOYSA-N |

SMILES |

CCNCC1=C(C=CC(=C1)Cl)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxybenzyl)ethanamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxybenzyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-chloro-2-methoxybenzyl)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological receptors and enzymes.

Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at the 5-HT2A receptor, which is involved in the modulation of neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological and pharmacological effects, including altered perception and mood .

Comparison with Similar Compounds

Substitution Patterns and Receptor Affinity

The pharmacological and physicochemical properties of N-benzylphenethylamines are highly sensitive to substitutions on both the benzyl and phenyl rings. Below is a comparison with key analogs:

Key Observations :

- Halogen Effects : Chlorine (Cl) at the 5-position in the target compound replaces bulkier halogens (e.g., iodine in 25I-NBOMe) or additional methoxy groups (e.g., 25C-NBOH). This reduces molecular weight and may alter lipophilicity (logP) compared to iodinated analogs .

- Methoxy Positioning : The ortho-methoxy group in the target compound is shared with 25C-NBOH and 24H-NBOMe, suggesting similar steric effects but differing electronic profiles due to the absence of para-substituents on the phenyl ring .

Physicochemical Properties

Quantum molecular descriptors calculated for NBOMe analogs () provide insights into electronic properties:

Pharmacological Implications

- Receptor Selectivity : The absence of dimethoxy groups on the phenyl ring (unlike 25C-NBOH) likely reduces 5-HT₂A affinity, as dimethoxy substitutions are critical for high-affinity binding .

- Toxicity Profile : Chlorinated analogs may exhibit different toxicity profiles compared to brominated or iodinated derivatives due to variations in metabolic pathways (e.g., dehalogenation vs. oxidative metabolism) .

Biological Activity

N-(5-chloro-2-methoxybenzyl)ethanamine, a compound characterized by its chloro and methoxy groups attached to a benzyl ring, has garnered attention for its potential biological activities. This article reviews the biological properties, including receptor interactions, anti-inflammatory effects, and toxicological implications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 171.62 g/mol. The presence of the chlorine atom and methoxy group significantly influences the compound's chemical reactivity and biological activity.

1. Serotonin Receptor Interactions

Research indicates that this compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT subtype. Compounds with similar structures have been shown to interact with various serotonin receptors, suggesting that this compound may influence neurological functions and disorders.

- Binding Affinity : Studies suggest that modifications to the benzyl moiety can alter receptor selectivity and potency. For instance, the introduction of the methoxy group enhances binding affinity at 5-HT receptors compared to its analogs.

2. Anti-inflammatory Properties

The compound is also noted for its potential lipoxygenase inhibitory activity. This suggests that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

- Lipoxygenase Inhibition : Initial studies have indicated that this compound may inhibit lipoxygenase activity, thereby reducing inflammatory responses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Receptor Affinity (nM) | Primary Activity | Notes |

|---|---|---|---|

| This compound | TBD | 5-HT agonist | Potential anti-inflammatory effects |

| 25I-NBOMe | Low nM | 5-HT agonist | Associated with severe toxicity |

| 25C-NBOMe | Low nM | 5-HT agonist | Linked to fatal cases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxybenzyl)ethanamine, and how do reaction conditions influence yield and purity?

- Methodology :

- Reductive Amination : React 5-chloro-2-methoxybenzaldehyde with ethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) in methanol or ethanol under reflux. Optimize pH (~6-7) to favor imine formation and subsequent reduction .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the free base. For hydrochloride salts, precipitate with HCl gas in diethyl ether .

- Critical Factors : Temperature control (40–60°C), stoichiometric excess of ethanamine (1.5–2.0 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Analytical Techniques :

- NMR : Confirm substituent positions via ¹H NMR (e.g., methoxy singlet at δ 3.7–3.9 ppm, benzyl CH₂ at δ 3.5–4.0 ppm) and ¹³C NMR (quaternary carbons for chloro and methoxy groups) .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid; retention time ~8–12 minutes) .

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (expected m/z ~254.7 for free base) and fragmentation patterns to validate the backbone .

Advanced Research Questions

Q. What role do substituent positions (e.g., chloro, methoxy) on the benzyl and phenyl rings play in modulating the compound’s receptor binding affinity and selectivity?

- Structure-Activity Relationship (SAR) Insights :

- Chloro Substituent : Enhances lipophilicity and electron-withdrawing effects, potentially increasing blood-brain barrier penetration and 5-HT₂A receptor affinity (cf. 25C-NBOMe analogs with chloro groups in ) .

- Methoxy Group : Electron-donating effects stabilize charge-transfer interactions with serotonin receptors. Positional isomers (e.g., 2-methoxy vs. 3-methoxy) significantly alter binding kinetics (see for isomer differentiation) .

- Comparative Data : Fluorine analogs (e.g., 24H-NBF in ) show lower receptor activation than chloro derivatives, suggesting halogen size/polarity impacts binding pockets .

Q. How can computational chemistry approaches predict the interaction mechanisms between this compound and neurological targets like serotonin receptors?

- Computational Strategies :

- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (PDB ID: 6A93 for 5-HT₂A). Key residues: Asp155 (salt bridge with protonated amine), Trp336 (π-π stacking with benzyl group) .

- DFT Calculations : Optimize ligand geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions influencing binding .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to validate docking predictions .

Q. How should researchers resolve discrepancies in biological activity data observed between in vitro and in vivo studies of this compound analogs?

- Data Contradiction Analysis :

- Bioavailability Factors : In vivo metabolism (e.g., cytochrome P450-mediated demethylation of methoxy groups) may reduce active compound levels compared to in vitro assays .

- Dosage Adjustments : Calculate allometric scaling from rodent models (e.g., zebrafish in ) to human-equivalent doses, accounting for plasma protein binding and tissue distribution .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., dechlorinated or hydroxylated derivatives) that may contribute to in vivo effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.